molecular formula C11H19ClN2O3 B064673 Tert-butyl 4-(2-chloroacetyl)piperazine-1-carboxylate CAS No. 190001-40-2

Tert-butyl 4-(2-chloroacetyl)piperazine-1-carboxylate

Cat. No. B064673
M. Wt: 262.73 g/mol
InChI Key: PUGUQINMNYINPK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tert-butyl 4-(2-chloroacetyl)piperazine-1-carboxylate and related compounds involves condensation reactions and nucleophilic substitution reactions. For example, some derivatives have been synthesized through the reaction of carbamimide with various acids in the presence of coupling agents under basic conditions (Sanjeevarayappa et al., 2015). Additionally, selective acylation of N-monosubstituted ethylenediamines by different acyl chlorides in the presence of bases has been reported to yield 1-alkyl(aralkyl)-4-acyl-2-piperazinones, demonstrating the versatility in the synthetic approaches for related compounds (Tsizin et al., 1986).

Molecular Structure Analysis

The molecular structure of tert-butyl 4-(2-chloroacetyl)piperazine-1-carboxylate derivatives has been characterized using various techniques including X-ray diffraction, NMR spectroscopy, and mass spectrometry. These studies reveal the crystalline nature and specific spatial arrangements of atoms within the compounds. For instance, X-ray diffraction analysis has provided detailed insights into bond lengths, angles, and the overall three-dimensional architecture of these molecules (Mamat et al., 2012).

Scientific Research Applications

  • Synthesis of Novel Organic Compounds
    • Field : Organic Chemistry
    • Application : This compound serves as a useful building block/intermediate in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .
    • Results : The outcomes of these syntheses are new organic compounds with potential applications in various fields. The specific results or quantitative data were not provided in the source .
  • Antibacterial Studies
    • Field : Microbiology
    • Application : Compounds derived from “Tert-butyl 4-(2-chloroacetyl)piperazine-1-carboxylate” have been screened for their antibacterial activities against two Gram-positive strains (Staphylococcus aureus and Bacillus subtilis) and two Gram-negative strains (Escherichia coli and Pseudomonas aeruginosa) .
    • Results : The specific results or quantitative data were not provided in the source .

Safety And Hazards

The compound is classified as dangerous with hazard statements H302, H312, H314, H332, H335 . These statements indicate that the compound is harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The safety data sheet (SDS) provides more detailed safety information .

properties

IUPAC Name

tert-butyl 4-(2-chloroacetyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19ClN2O3/c1-11(2,3)17-10(16)14-6-4-13(5-7-14)9(15)8-12/h4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUGUQINMNYINPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00578678
Record name tert-Butyl 4-(chloroacetyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00578678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(2-chloroacetyl)piperazine-1-carboxylate

CAS RN

190001-40-2
Record name tert-Butyl 4-(chloroacetyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00578678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-(2-chloroacetyl)piperazine-1-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

The above-prepared tert-butyl piperazine-1-carboxylate (500 mg, 2.68 mmol) was treated with chloroacetyl chloride (360 mg, 2.95 mmol) in the presence of DIEA (1.04 g, 8.05 mmol) to give tert-butyl 4-(2-chloroacetyl)piperazine-1-carboxylate (571 mg, 81% yield) after purification by flash chromatography on a silica gel column (hexane/EtOAc=1:2). C11H19ClN2O3; white solid; mp 68-70° C.; 1H NMR (400 MHz, CDCl3) δ 4.06 (2H, s), 3.58 (2H, m), 3.49 (4H, s), 3.44 (2H, m) 1.47 (9H, s); 13C NMR (100 MHz, CDCl3) δ 164.5, 153.7, 80.2, 46.2, 43.3 (2×), 42.1, 40.9, 28.5; ESI-HRMS calcd for C11H20ClN2O3: 285.0982. found: m/z 285.0985 [M+H]+.
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500 mg
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360 mg
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1.04 g
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Synthesis routes and methods III

Procedure details

To an ice-cold solution of chloroacetyl chloride (1.27 g, 10 mmol) in 15 mL of methylene chloride was added N-tert-butoxycarbonylpiperazine (1.27 g, 11 mmol) in 10 mL of methylene chloride containing triethylamine (2.17 g, 20 mmol). The reaction mixture was stirred at 5° C. for 30 minutes, then warmed to room temperature and stirred for 24 hours. Water (20 mL) was added at 5° C., and the reaction mixture was diluted with methylene chloride (200 mL). The organic layer was separated, washed with saturated aqueous NaHCO3 (2×100 mL), brine (2×100 mL), dried over MgSO4, filtered, and concentrated at reduced pressure. The concentrated residue was purified by flash column chromatography on silica gel eluting with ethyl acetate to give 2.20 g (84.0%) of 1-(2-chloroacetyl)-4-(tert-butoxycarbonyl)piperazine as a yellow liquid. 1H NMR (300 MHz / CDCl3): δ 1.46 (s, 9H), 3.41-3.60 (m, 8H), 4.07 (s, 2H). HRMS: calcd for C11H19NO3 Cl1 262.1084, found 262.1079.
[Compound]
Name
ice
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0 (± 1) mol
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1.27 g
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1.27 g
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15 mL
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10 mL
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2.17 g
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20 mL
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200 mL
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Synthesis routes and methods IV

Procedure details

Piperazine-1-carboxylic acid tert-butyl ester (3.0 g, 16.1 mmol) and DIPEA (3.1 ml, 18.0 mmol) were dissolved in DCM (32 ml) and cooled in ice bath. To the above stirred mixture was added a solution of chloroacetyl chloride (1.33 ml, 16.7 mmol) at 0° C. Three hours later, the mixture was washed with water, dried and evaporated under reduced pressure. The residue was purified by column chromatography using EA/PE (4/1) as eluent to afford the title compound (3.3 g, yield 78.0%).
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3 g
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3.1 mL
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32 mL
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1.33 mL
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Yield
78%

Synthesis routes and methods V

Procedure details

2.00 g (10.74 mmol) tert-butyl 1-piperazinecarboxylate, 1.30 g (12.89 mmol, 1.2 eq.) triethylamine were dissolved into 25 ml dichloromethan under argon gas. After cooling to 3° C., 1.33 g (11.81 mmol, 1.1 eq.) chloroacetyl chloride was diluted with 5 ml dichloromethane and added dropwise slowly into reaction solution. After stirring at 3° C. for 1 hour, 20 ml purified water was added, organic layer was separated and aqueous layer was extracted once with 40 ml dichloromethane again. Organic layer was collected, dried with magnesium sulfate and concentrated with decompression. Purifying residues by chromatography using silicagel, 2.00 g (71%) target compound as yellow syrup was yielded.
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2 g
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1.3 g
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25 mL
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1.33 g
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5 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
X Wang, H Zhou, X Wang, K Lei, S Wang - Molecules, 2021 - mdpi.com
In this study, a series of coumarin derivatives were designed and synthesized, their structures were characterized using nuclear magnetic resonance (NMR) and high-resolution mass …
Number of citations: 9 www.mdpi.com
D Knez, M Hrast, A Pišlar, S Žakelj, J Kos, S Gobec - Bioorganic …, 2022 - Elsevier
The therapeutic indications for monoamine oxidases A and B (MAO-A and MAO-B) inhibitors that have emerged from biological studies on animal and cellular models of neurological …
Number of citations: 2 www.sciencedirect.com
S Mundra, R Mahesh - Journal of Young Pharmacists, 2015 - jyoungpharm.org
Background: Malaria, an infectious disease transmitted by mosquitoes, has affected the world since the beginning of recorded human history and it remains an ensconced global health …
Number of citations: 6 www.jyoungpharm.org
YH Chen, HY Hsu, MT Yeh, CC Chen… - Journal of Medicinal …, 2016 - ACS Publications
Targeting thymidylate kinase (TMPK) that catalyzes the phosphotransfer reaction for formation of dTDP from dTMP is a new strategy for anticancer treatment. This study is to understand …
Number of citations: 17 pubs.acs.org
Y Fang, S Zhang, W Wu, Y Liu, J Yang, Y Li, M Li… - Bioorganic …, 2020 - Elsevier
Based on the approach of merged pharmacophores of GPR119 agonists and DPP-4 inhibitors, a series of tetrahydropyridopyrimidine compounds were designed as dual GPR119 and …
Number of citations: 9 www.sciencedirect.com
X Deng, F Salgado-Polo, T Shao, Z Xiao… - Journal of Medicinal …, 2021 - ACS Publications
Autotaxin (ATX) is a secreted phosphodiesterase that has been implicated in a remarkably wide array of pathologies, especially in fibrosis and cancer. While ATX inhibitors have …
Number of citations: 4 pubs.acs.org
YF Sui, MF Ansari, B Fang, SL Zhang… - European Journal of …, 2021 - Elsevier
An unprecedented amount of fungal and fungal-like infections has recently brought about some of the most severe die-offs and extinctions due to fungal drug resistance. Aimed to …
Number of citations: 38 www.sciencedirect.com
JH Lee, JE Shin, WC Kim, P Jeong, MJ Kim… - European Journal of …, 2022 - Elsevier
Mutations in Fms-like tyrosine kinase 3 (FLT3) have been implicated in the pathogenesis of acute myeloid leukemia (AML) by affecting the proliferation and differentiation of …
Number of citations: 1 www.sciencedirect.com

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